molecular formula C14H10BrCl2N3O2 B10921421 1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10921421
M. Wt: 403.1 g/mol
InChI Key: NAUCMNCIAZLUAM-UHFFFAOYSA-N
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Description

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring substituted with bromine and dichlorobenzyl groups, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which is then functionalized with bromine and dichlorobenzyl groups. The final step involves the formation of the pyrrolidine-2,5-dione ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione
  • 1-[4-bromo-1-(2,4-dimethylbenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione
  • 1-[4-bromo-1-(2,4-difluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Uniqueness

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione is unique due to the presence of both bromine and dichlorobenzyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds .

Properties

Molecular Formula

C14H10BrCl2N3O2

Molecular Weight

403.1 g/mol

IUPAC Name

1-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H10BrCl2N3O2/c15-10-7-19(6-8-1-2-9(16)5-11(8)17)18-14(10)20-12(21)3-4-13(20)22/h1-2,5,7H,3-4,6H2

InChI Key

NAUCMNCIAZLUAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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